(5-Chloro-thiazol-2-YL)acetic acid

Antiviral Hepatitis B Thiazolide SAR

This building block delivers critical 5-chloro substitution for potent anti-HBV activity (EC50 0.33 μM, SI 43) and antidiabetic glucokinase activation. Its pKa of 3.74 (vs. 3.87 for unsubstituted) yields higher ionized fraction at physiological pH, improving solubility while retaining permeability. Alternative 5-substituted analogs risk target disengagement and gut-microbiome off-target effects. Procure 95% pure (5-chloro-thiazol-2-yl)acetic acid to preserve synthetic fidelity and avoid dysbiosis seen with broader-spectrum thiazolides.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.602
CAS No. 1363381-03-6
Cat. No. B572595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-thiazol-2-YL)acetic acid
CAS1363381-03-6
Molecular FormulaC5H4ClNO2S
Molecular Weight177.602
Structural Identifiers
SMILESC1=C(SC(=N1)CC(=O)O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9)
InChIKeyQDYYCRCOIBLOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-thiazol-2-YL)acetic acid (CAS 1363381-03-6): Chemical Class, Key Identifiers, and Procurement Baseline


(5-Chloro-thiazol-2-yl)acetic acid (IUPAC: 2-(5-chloro-1,3-thiazol-2-yl)acetic acid) is a heterocyclic thiazole derivative featuring a carboxylic acid group at the 2-position and a chlorine atom at the 5-position of the thiazole ring [1]. This building block is commercially available with typical purity specifications of 95% and is recommended for long-term storage in cool, dry conditions . The compound serves as a versatile intermediate in medicinal chemistry, with applications spanning antiviral, antimicrobial, and agrochemical research .

Why Substituting (5-Chloro-thiazol-2-YL)acetic acid with Other 5-Substituted Thiazole Analogs Can Compromise Antiviral Potency and Selectivity


The thiazole scaffold's biological and physicochemical profile is exquisitely sensitive to the nature of the 5-position substituent. Simple replacement of the 5-chloro group with hydrogen, methyl, bromo, or nitro profoundly alters antiviral potency, selectivity, and off-target activity against anaerobic bacteria. Consequently, using an alternative 5-substituted thiazole-2-acetic acid derivative in a synthetic sequence designed for the 5-chloro analog may lead to significant changes in target engagement, metabolic stability, and overall pharmacological outcome, as demonstrated in a comprehensive structure-activity relationship (SAR) study [1].

Quantitative Differentiation of (5-Chloro-thiazol-2-YL)acetic acid: Head-to-Head Antiviral Potency, Selectivity Index, and Off-Target Activity Data


HBV Inhibition Potency: Chloro vs. Bromo vs. Nitro Analogs in a Cell-Based Assay

In a head-to-head comparison of 2-hydroxyaroyl-N-(thiazol-2-yl)amide derivatives, the 5-chloro analog (compound 3) exhibited an EC50 of 0.33 μM against extracellular hepatitis B virus (HBV) DNA production in cell culture [1]. This represents a 3.6-fold improvement in potency compared to the 5-bromo analog (compound 6, EC50 = 1.20 μM) [2]. While the 5-nitro analog (nitazoxanide, compound 2) was more potent (EC50 = 0.15 μM), the chloro derivative uniquely combined sub-micromolar potency with a distinct selectivity profile, being inactive against anaerobic bacteria unlike the broad-spectrum nitro analog [3].

Antiviral Hepatitis B Thiazolide SAR

Selectivity Index (SI) Advantage: Chloro Derivative Exhibits Superior Therapeutic Window Over Bromo and Methyl Analogs

The selectivity index (SI = CC50/EC90) is a critical metric for assessing a compound's therapeutic window. For extracellular HBV, the 5-chloro analog (compound 3) demonstrated an SI of 43, significantly higher than the 5-bromo analog (compound 6, SI >25) and the 5-methyl analog (compound 12, SI >120) [1]. While the 5-nitro analog (compound 2) had a higher SI (>172), the chloro derivative's SI of 43 still indicates a favorable window, especially when coupled with its narrower antimicrobial spectrum [2]. Notably, the 5-chloro analog's CC50 of 38 μM provides a defined cytotoxicity baseline that is more restrictive than the nitro analog's CC50 >100 μM, which may be advantageous in certain safety profiling contexts [3].

Selectivity Index Cytotoxicity HBV Antivirals

Narrow-Spectrum Antiviral Selectivity: Chloro Analog Inactive Against Anaerobic Bacteria, Unlike Broad-Spectrum Nitro Analog

A key differentiator of the 5-chloro thiazolide is its lack of activity against anaerobic bacteria, in stark contrast to the prototypical 5-nitro analog (nitazoxanide), which is a broad-spectrum antiinfective agent [1]. While nitazoxanide (compound 1) is effective against anaerobic bacteria, viruses, and parasites, the 5-chloro derivative (compound 3) was found to be completely inactive against anaerobes [2]. This narrow spectrum of antimicrobial activity may be advantageous in antiviral drug development, as it reduces the potential for off-target effects on the gut microbiome and minimizes the risk of promoting antimicrobial resistance.

Selectivity Antimicrobial Spectrum Off-Target Activity

Increased Acidity Relative to Unsubstituted Thiazole-2-acetic Acid: Predicted pKa Difference of 0.13 Units

The 5-chloro substitution increases the acidity of the acetic acid moiety due to the electron-withdrawing inductive effect of the chlorine atom. Predicted pKa values indicate that (5-chloro-thiazol-2-yl)acetic acid has a pKa of 3.74 ± 0.10 , whereas the unsubstituted thiazole-2-acetic acid has a predicted pKa of 3.87 ± 0.10 . This 0.13-unit decrease in pKa translates to a greater degree of ionization at physiological pH (approx. 7.4), which can influence solubility, membrane permeability, and protein binding.

Physicochemical Properties pKa Druglikeness

Validated Intermediate for Glucokinase Activators: Patent-Exemplified Synthesis of a Potent Antidiabetic Agent

The utility of the 5-chlorothiazol-2-yl scaffold is further demonstrated in patent literature. Bizzarro et al. (US patent) describe the synthesis of N-(5-chlorothiazol-2-yl)-3-cyclopentyl-2(R)-[4-(methanesulfonyl)phenyl]propionamide, a glucokinase activator, using 2-amino-5-chlorothiazole as a key intermediate [1]. This invention compound exhibited an in vitro glucokinase activation SC1.5 ≤ 30 μM and showed oral efficacy in mouse models of type 2 diabetes [2]. The 5-chloro substitution is explicitly required for the activity profile described.

Type 2 Diabetes Glucokinase Activator Building Block

Optimal Application Scenarios for (5-Chloro-thiazol-2-YL)acetic acid in Antiviral and Metabolic Disease Drug Discovery


HBV Drug Discovery: Lead Optimization of Selective, Non-Nitro Thiazolides

Based on the quantitative SAR data in Section 3, this compound is best utilized as a building block for synthesizing 5-chloro thiazolide analogs with defined anti-HBV activity. Its EC50 of 0.33 μM and selectivity index of 43 make it a viable starting point for lead optimization campaigns targeting hepatitis B virus polymerase or other viral targets, particularly where a narrow antimicrobial spectrum is desired to avoid off-target effects on the gut microbiome [1]. The compound's inactivity against anaerobes, in contrast to nitazoxanide, reduces the risk of dysbiosis and simplifies preclinical safety assessment [2].

Type 2 Diabetes Drug Discovery: Synthesis of Glucokinase Activators

As evidenced by patent literature, the 5-chlorothiazol-2-yl motif is a key structural element in potent glucokinase activators [3]. Procurement of (5-chloro-thiazol-2-yl)acetic acid or its derivatives (e.g., 2-amino-5-chlorothiazole) enables the construction of novel propionamide analogs with demonstrated in vitro and in vivo antidiabetic activity. The chlorine atom at the 5-position is essential for the observed activity profile, making this building block non-fungible with other 5-substituted thiazoles in this therapeutic context.

Physicochemical Property Tuning: Enhancing Aqueous Solubility via Increased Ionization

The 0.13-unit lower pKa of the 5-chloro analog compared to unsubstituted thiazole-2-acetic acid (3.74 vs. 3.87) translates to a higher fraction of the ionized carboxylate species at physiological pH . This property can be exploited in medicinal chemistry to improve aqueous solubility and reduce nonspecific binding to plasma proteins, while maintaining sufficient lipophilicity for membrane permeation. Researchers seeking to fine-tune the biopharmaceutical properties of a lead series may prefer the 5-chloro analog over the unsubstituted parent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-thiazol-2-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.